
2-Formyl-5-methylphenylboronic acid
説明
2-Formyl-5-methylphenylboronic acid is an organic compound with the molecular formula C8H9BO3 . It is a colorless and odorless powdery solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The average mass of the molecule is 163.966 Da, and the monoisotopic mass is 164.064468 Da .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of organoboron reagents with other organic compounds to form new carbon–carbon bonds .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.20±0.1 g/cm3, a predicted boiling point of 375.3±52.0 °C, and a flash point of 180.8°C . Its vapor pressure is 2.68E-06mmHg at 25°C, and it has a refractive index of 1.54 .科学的研究の応用
Organic Synthesis and Catalysis
Boronic acids, including those with formyl groups, are key intermediates in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules. For example, copper-facilitated Suzuki-Miyaura coupling has been employed for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, demonstrating the utility of boronic acids in facilitating reactions under conditions that improve yields and purities (Hergert et al., 2018).
Antimicrobial Activity
2-Formylphenylboronic acids have been studied for their antimicrobial properties. For instance, the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid reveal its moderate action against fungal and bacterial strains, including Candida albicans and Escherichia coli, suggesting the potential of formylphenylboronic acids as antibacterial and antifungal agents (Adamczyk-Woźniak et al., 2020).
Bioorthogonal Chemistry
The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions illustrates the unique reactivity of formylphenylboronic acids. This chemistry is orthogonal to protein functional groups, making it useful for protein conjugation and potentially for the development of diagnostic and therapeutic agents (Dilek et al., 2015).
Materials Science
The development of functionalized benzoboroxoles through reactions involving 2-formylphenylboronic acids with activated olefins showcases the role of these compounds in creating materials with potential applications in optoelectronics and other advanced technologies. This reflects the versatility of boronic acids in materials science for the synthesis of novel compounds with desired properties (Kumar et al., 2010).
作用機序
- The primary target of 2-Formyl-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process .
- Specifically, the boronic acid group in this compound participates in the SM coupling reaction to form new carbon-carbon bonds with other organic molecules.
- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the exchange of ligands between the boron reagent and the palladium catalyst, leading to the formation of the desired carbon-carbon bond .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
2-Formyl-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of new covalent bonds. The boronic acid group in this compound can participate in condensation reactions, such as aldol condensation, with other carbonyl compounds. These interactions are crucial for synthesizing more complex molecules, making this compound a valuable reagent in organic synthesis.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to changes in cellular function, potentially impacting cell proliferation and differentiation . Additionally, this compound has shown antimicrobial activity, which is believed to be related to its interaction with specific cellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in Suzuki-Miyaura coupling reactions . Additionally, this compound can undergo isomerization in solution, forming cyclic isomers that may have distinct biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 0.564 days when exposed to hydroxyl radicals . Its activity may diminish over time due to degradation or isomerization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, impacting processes such as signal transduction, gene expression, and metabolic regulation
特性
IUPAC Name |
(2-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKCZTKFYDEERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395566 | |
| Record name | 2-Formyl-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-17-8 | |
| Record name | B-(2-Formyl-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40138-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307927.png)
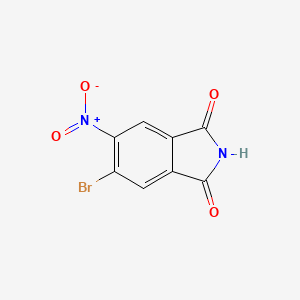

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
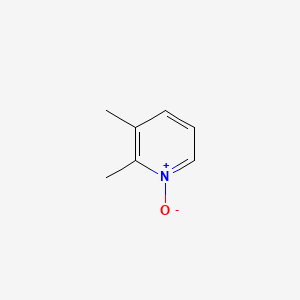
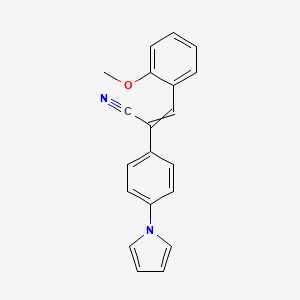
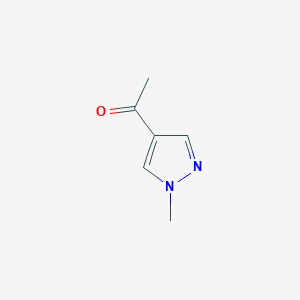
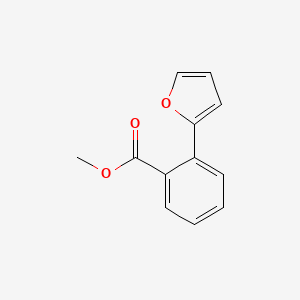
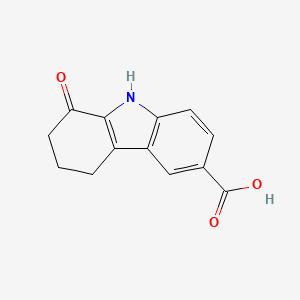
![2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1307955.png)
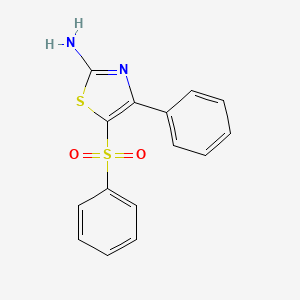
![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)


